Cas no 20762-60-1 (Potassium azide (K(N3)))

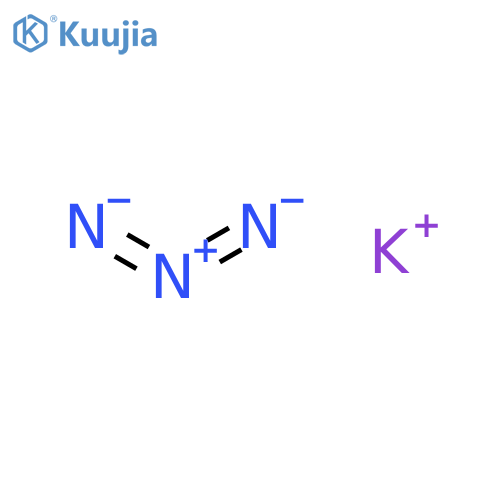

Potassium azide (K(N3)) structure

商品名:Potassium azide (K(N3))

Potassium azide (K(N3)) 化学的及び物理的性質

名前と識別子

-

- Potassium azide (K(N3))

- potassium,azide

- azide potassium salt

- Kalium-azid

- potassium azid

- potassium tribromide

- PPG 101

- Potassium azide

-

- インチ: InChI=1S/K.N3/c;1-3-2/q+1;-1

- InChIKey: TZLVRPLSVNESQC-UHFFFAOYSA-N

- ほほえんだ: [K+].[N-]=[N+]=[N-]

計算された属性

- せいみつぶんしりょう: 80.97290

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 4

- 回転可能化学結合数: 0

- 複雑さ: 15.5

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 無色結晶、

- 密度みつど: 2.040

- ゆうかいてん: ~300 °C (decomposition)

- PSA: 49.75000

- LogP: 0.21376

- ようかいせい: エーテルに不溶

Potassium azide (K(N3)) セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H300

- 警告文: P264-P301+P310

- 危険物輸送番号:UN 2811

- WGKドイツ:3

- 危険カテゴリコード: 25

- セキュリティの説明: 45

- RTECS番号:TS7080000

-

危険物標識:

- 危険レベル:6.1(a)

- 危険レベル:6.1(a)

- 包装カテゴリ:II

- 包装等級:II

- 包装グループ:II

- セキュリティ用語:6.1(a)

Potassium azide (K(N3)) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | S555479-100g |

20762-60-1 | ≥99.9%tracemetalsbasis | 100g |

RMB 1761.47 | 2025-02-20 | ||

| Cooke Chemical | S555479-25g |

20762-60-1 | ≥99.9%tracemetalsbasis | 25g |

RMB 715.76 | 2025-02-20 |

Potassium azide (K(N3)) 関連文献

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

20762-60-1 (Potassium azide (K(N3))) 関連製品

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:20762-60-1)potassium azide

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:20762-60-1)potassium azide

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ